(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

CAS No.: 2091705-75-6

Cat. No.: VC11672225

Molecular Formula: C8H8BrFOS

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091705-75-6 |

|---|---|

| Molecular Formula | C8H8BrFOS |

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

| Standard InChI Key | SJSGGACSRSVGBK-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)Br)SC)F |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)SC)F |

Introduction

Structural and Molecular Characteristics

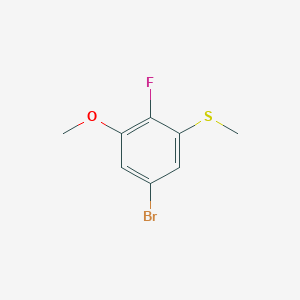

The molecular architecture of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is defined by a benzene ring substituted with bromine (Br), fluorine (F), methoxy (OCH₃), and methylsulfanyl (SCH₃) groups at positions 5, 2, 3, and 1, respectively. This arrangement creates a sterically and electronically distinct scaffold that influences its chemical behavior.

Molecular Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrFOS |

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene |

| SMILES | COC1=C(C(=CC(=C1)Br)SC)F |

| InChI Key | SJSGGACSRSVGBK-UHFFFAOYSA-N |

| CAS Number | 2091705-75-6 |

The presence of both electron-withdrawing (Br, F) and electron-donating (OCH₃, SCH₃) groups creates a polarized electronic environment, potentially enhancing its reactivity in substitution and coupling reactions.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

Halogen-Based Reactions

-

Nucleophilic Aromatic Substitution: The bromine atom at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.

-

Fluorine Retention: The C-F bond’s high strength likely renders the fluorine at position 2 inert under most reaction conditions.

Sulfide Reactivity

-

Oxidation: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid.

-

Alkylation: The sulfur atom could participate in alkylation reactions with electrophilic reagents.

Stability studies suggest that the compound is sensitive to prolonged exposure to light and strong acids/bases due to potential cleavage of the methoxy and sulfide groups.

| Hazard Category | Precautionary Measure |

|---|---|

| Toxicity | Use fume hoods; avoid inhalation. |

| Reactivity | Store away from strong oxidizers. |

| Environmental Impact | Dispose via halogenated waste streams. |

Comparative Analysis with Analogous Compounds

The compound’s uniqueness arises from its specific substitution pattern. Comparisons with related structures include:

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 5-Bromo-2-methoxyphenyl sulfide | Lacks fluorine substituent | Reduced electrophilicity at position 2 |

| 2-Fluoro-5-methylthioanisole | Bromine replaced with methyl group | Lower molecular weight and polarity |

The simultaneous presence of Br and F in (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane enhances its potential for directed ortho-metalation reactions compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume